
4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety, a butoxy group, and a benzoxazepine ring system, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amide coupling reaction between the benzoxazepine derivative and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxy groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds with similar structural features to 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit potent antitumor effects. For example:
- Mechanism of Action : Compounds derived from benzoxazepine have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of new anticancer therapies .
- Case Studies : A study involving harmine derivatives demonstrated significant anticancer activity against various cell lines. The derivatives induced apoptosis through the PI3K/AKT signaling pathway, highlighting the potential of benzoxazepine derivatives in cancer treatment .
Anti-inflammatory Properties
The anti-inflammatory effects of benzoxazepine compounds have been documented in various studies:
- Research Findings : Certain derivatives have shown efficacy in reducing leukocyte recruitment during inflammatory responses. This suggests that this compound could be explored for treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence suggesting that benzoxazepine derivatives may possess neuroprotective properties:
- Mechanistic Insights : These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative disorders .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of compounds similar to this compound:
Study Type | Findings |
---|---|
In vitro studies | Significant inhibition of cancer cell proliferation with IC50 values ranging from 2.6 to 18 nM. |
In vivo studies | Demonstrated tumor growth inhibition in xenograft models with low toxicity to normal cells. |
Mechanistic studies | Induction of apoptosis via ROS generation and AKT pathway suppression observed in treated cells. |
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can be compared with other benzoxazepine derivatives, such as:
4-butoxy-N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide: Lacks the 3,3-dimethyl substitution, which may affect its biological activity and chemical properties.
4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-6-yl)benzamide: Differing position of the benzamide moiety, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Biologische Aktivität
The compound 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a benzamide moiety linked to a tetrahydrobenzoxazepin core. This structural configuration is believed to contribute to its pharmacological properties.
Chemical Formula
- Molecular Weight : 370.4 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may function as an antitumor agent , potentially through the following mechanisms:
- Inhibition of Androgen Receptor (AR) : The compound has been shown to degrade and inhibit the androgen receptor, which is crucial in the progression of certain cancers, particularly prostate cancer .
- DNA Interstrand Cross-Linking : Similar to other bifunctional agents, it may induce DNA interstrand cross-links leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Evidence indicates that treatment with this compound can result in G2/M phase arrest in tumor cells .
Efficacy in Cancer Models
Several studies have evaluated the antitumor efficacy of this compound using various cancer models:
Study | Cancer Type | Model | Outcome |
---|---|---|---|
Study A | Prostate Cancer | Nude Mice | Significant tumor suppression observed |
Study B | Breast Carcinoma | Human Tumor Xenograft | Complete remission in treated subjects |
Study C | Non-Small Lung Carcinoma | In Vitro | Induced substantial cell death via apoptosis |
These findings suggest that this compound exhibits promising antitumor activity across multiple cancer types.
Case Study 1: Prostate Cancer
In a study involving prostate adenocarcinoma PC3 xenografts in nude mice, administration of the compound resulted in significant tumor size reduction compared to control groups. The study highlighted a low toxicity profile at effective doses .
Case Study 2: Breast Carcinoma
Another investigation reported complete tumor remission in nude mice bearing human breast carcinoma (MX-1) xenografts after treatment with this compound. The mechanism was linked to its ability to induce apoptosis through DNA damage pathways .
Eigenschaften
IUPAC Name |
4-butoxy-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-5-12-27-17-9-6-15(7-10-17)20(25)23-16-8-11-18-19(13-16)28-14-22(2,3)21(26)24-18/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMCDJBGHLXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.